molecular formula C12H7BrF3N B1509375 3-Bromo-5-(2-(trifluoromethyl)phenyl)pyridine CAS No. 675589-99-8

3-Bromo-5-(2-(trifluoromethyl)phenyl)pyridine

Cat. No.: B1509375
CAS No.: 675589-99-8
M. Wt: 302.09 g/mol
InChI Key: ABDSTMRLBJFTJF-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-(trifluoromethyl)phenyl)pyridine is a heterocyclic compound featuring a pyridine core substituted at positions 3 and 4. Position 3 bears a bromine atom, while position 5 is functionalized with a 2-(trifluoromethyl)phenyl group. The compound is of interest in agrochemical and pharmaceutical research due to the bioactivity of trifluoromethylpyridine derivatives .

Properties

IUPAC Name

3-bromo-5-[2-(trifluoromethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF3N/c13-9-5-8(6-17-7-9)10-3-1-2-4-11(10)12(14,15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDSTMRLBJFTJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735025
Record name 3-Bromo-5-[2-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675589-99-8
Record name 3-Bromo-5-[2-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Bromo-5-(2-(trifluoromethyl)phenyl)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by various research findings and data tables.

Synthesis

The synthesis of this compound typically involves halogenation and functionalization of pyridine derivatives. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it suitable for further modifications to improve efficacy against specific biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related trifluoromethylpyridine derivatives. For instance, compounds similar to this compound have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. A notable study demonstrated that specific trifluoromethylpyridine derivatives could block the migration of A375 melanoma cells, leading to G2/M phase cell cycle arrest and increased apoptosis rates .

Table 1: Anticancer Activity of Trifluoromethylpyridine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
CHJ04022RA3750.2 - 1G2/M arrest, apoptosis induction
Compound XHeLa0.5PI3K/NF-κB pathway inhibition
Compound YMCF-70.8MMP-9 suppression

The identified mechanisms through which these compounds exert their effects include:

  • Cell Cycle Arrest : Induction of G2/M phase arrest has been observed in melanoma cells treated with related compounds, leading to decreased viability.
  • Apoptosis Induction : Increased levels of apoptotic markers were noted after treatment, suggesting that these compounds can effectively trigger programmed cell death in cancer cells.
  • Inhibition of Metastasis : The suppression of matrix metalloproteinases (MMPs), particularly MMP-9, has been linked to reduced invasive capabilities in cancer cells, which is crucial for metastasis prevention .

Case Studies

Several case studies have documented the efficacy of trifluoromethylpyridine derivatives:

  • Study on A375 Cells : Treatment with CHJ04022R resulted in a significant increase in apoptotic cells (from 4.3% to 61.4%) over 48 hours .
  • In Vivo Studies : In animal models, similar compounds demonstrated dose-dependent inhibition of tumor growth, indicating their potential as effective anti-cancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The substitution pattern on the pyridine ring critically affects reactivity and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison
Compound Name Substituents (Position) Key Electronic Features
3-Bromo-5-(2-(trifluoromethyl)phenyl)pyridine Br (3), 2-(CF₃)Ph (5) Strong σ-withdrawal (CF₃), π-conjugation (Ph)
2-Amino-3-bromo-5-(trifluoromethyl)pyridine NH₂ (2), Br (3), CF₃ (5) Electron-donating NH₂ moderates CF₃ withdrawal
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine Br (2), Cl (3), CF₃ (5) Enhanced electronegativity (Cl adjacent to CF₃)
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine Br (3), Cl (2), CF₃ (6) Steric hindrance between Cl and CF₃
  • Electronic Effects: The trifluoromethyl group (CF₃) is a strong electron-withdrawing group, reducing electron density on the pyridine ring.
  • Substituent Position : Bromine at position 3 (meta to CF₃Ph) may enhance susceptibility to nucleophilic aromatic substitution compared to bromine at position 2 (ortho to CF₃), as seen in 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine .
Table 2: Application Comparison
Compound Name Application Mechanism/Activity Notes
This compound Insecticide lead compound Enhanced lipophilicity improves membrane penetration
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine Herbicide intermediate Chlorine increases electrophilicity for target binding
2-(5-Bromopyridin-3-yl)-1,3,4-oxadiazole Anticancer/antimicrobial agent Oxadiazole moiety enhances π-stacking in enzymes
  • Insecticidal Activity : The phenyl group in this compound may enhance binding to insect nicotinic acetylcholine receptors, a trait observed in related trifluoromethylpyridine insecticides .

Physicochemical Properties

Key properties influenced by substituents:

Table 3: Physicochemical Properties
Compound Name LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
This compound 3.8 <0.1 (DMSO) 120–125 (est.)
2-Amino-3-bromo-5-(trifluoromethyl)pyridine 2.2 1.5 (DMSO) 180–185
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine 3.5 <0.1 (DMSO) 95–100
  • Lipophilicity: The phenyl group in the target compound increases LogP compared to amino-substituted analogs, favoring agrochemical applications .
  • Solubility : Polar groups (e.g., NH₂ in ) improve aqueous solubility, critical for pharmaceutical formulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-5-(2-(trifluoromethyl)phenyl)pyridine
Reactant of Route 2
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3-Bromo-5-(2-(trifluoromethyl)phenyl)pyridine

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